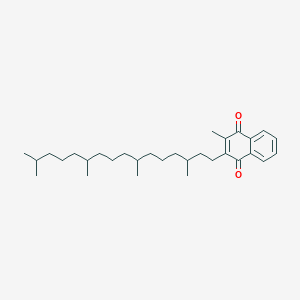

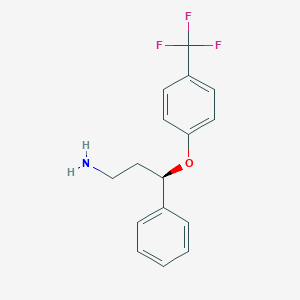

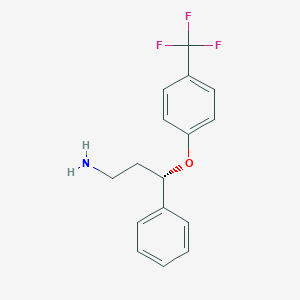

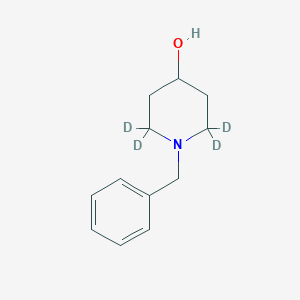

1-Bencil-4-piperidinol-2,2,6,6-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related piperidine derivatives involves complex chemical processes. For instance, derivatives like 1-Benzyl-4-(N-Boc-amino)piperidine were synthesized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR, along with Density Functional Theory (DFT) computations for structural analysis (S. Janani et al., 2020).

Molecular Structure Analysis

- Molecular structure analyses, such as those conducted on related compounds, employ various spectroscopic methods and theoretical calculations to determine geometrical parameters and vibrational assignments (S. Janani et al., 2020).

Chemical Reactions and Properties

- Piperidine derivatives exhibit diverse chemical reactions, influenced by their molecular structure. For example, studies on similar compounds have focused on their synthesis and reactivity in various chemical environments (H. Khalid et al., 2016).

Physical Properties Analysis

- Physical properties of such compounds are typically analyzed using spectroscopic methods, crystallographic studies, and theoretical computations to understand their behavior under different conditions (C. S. Karthik et al., 2021).

Chemical Properties Analysis

- The chemical properties, including reactivity and interaction with other compounds, are key areas of interest. Studies on related compounds have explored their potential in catalytic applications and reactions like Suzuki–Miyaura coupling (Srinivas Keesara et al., 2017).

Aplicaciones Científicas De Investigación

Síntesis continua de 2,2,6,6-Tetrametil-4-piperidinol

Se desarrolló un proceso continuo para la hidrogenación catalítica de triacetonamina (TAA) a 2,2,6,6-tetrametil-4-piperidinol (TMP), ambas de las cuales son materias primas indispensables de los estabilizadores de luz de amina impedida . Este proceso proporciona una estrategia de bajo costo, confiable y eficiente para la producción industrial continua de TMP .

Síntesis de N,N′-Bis(2,2,6,6-Tetrametil-4-Piperidinil)-1,6-Hexanediamina (DTMPA)

Se informa un proceso de flujo continuo expeditivo y eficiente para la síntesis de DTMPA. El material de partida 1,6-hexanediamina (HMDA) se mezcla con 2,2,6,6-tetrametil-4-piperidinona (TAA), reacciona con hidrógeno en un microreactor de lecho fijo empacado con catalizador de 5% Pt/C para proporcionar DTMPA . Este proceso permite la síntesis eficiente de DTMPA a escala de gramos, correspondiente a una productividad general de 2.14 g/h después de funcionar continuamente durante más de 8 horas con éxito .

Estudio de la concentración de ligando

1-Bencil-4-hidroxipiperidina se utilizó como una molécula alternativa para estudiar la concentración de ligando unida a la Sepharosa 6B activada por epóxido . Esta aplicación ayuda a comprender el comportamiento de los ligandos en diferentes condiciones.

Mecanismo De Acción

Target of Action

The primary targets of 1-Benzyl-4-piperidinol-2,2,6,6-d4 are the Muscarinic acetylcholine receptor and the beta 2 adrenoceptor . These receptors play crucial roles in the nervous system, with the muscarinic acetylcholine receptor involved in various physiological functions such as heart rate and digestion, and the beta 2 adrenoceptor primarily involved in smooth muscle relaxation and bronchodilation .

Mode of Action

1-Benzyl-4-piperidinol-2,2,6,6-d4 acts as an antagonist of the muscarinic acetylcholine receptor and an agonist of the beta 2 adrenoceptor . As an agonist of the beta 2 adrenoceptor, it binds to and activates the receptor, leading to smooth muscle relaxation .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. Its antagonistic action on the muscarinic acetylcholine receptor can influence the cholinergic pathway, potentially affecting heart rate, digestion, and other physiological functions . Its agonistic action on the beta 2 adrenoceptor can affect the adrenergic pathway, leading to smooth muscle relaxation and bronchodilation .

Pharmacokinetics

The presence of deuterium atoms in the compound may influence its pharmacokinetic properties, potentially leading to changes in its bioavailability .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-piperidinol-2,2,6,6-d4’s action are primarily related to its interaction with its targets. By blocking the muscarinic acetylcholine receptor, it can inhibit the actions of acetylcholine, potentially affecting various physiological functions . By activating the beta 2 adrenoceptor, it can induce smooth muscle relaxation and bronchodilation .

Propiedades

IUPAC Name |

1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1CC2=CC=CC=C2)([2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583086 |

Source

|

| Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1014695-50-1 |

Source

|

| Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

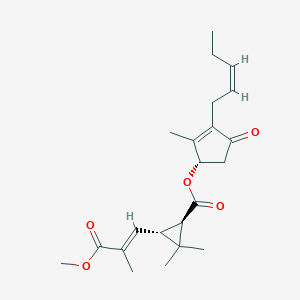

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

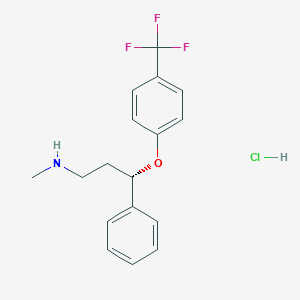

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)